molecular formula C25H16O2 B6612282 Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl- CAS No. 62225-27-8

Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-

Cat. No. B6612282
CAS RN: 62225-27-8
M. Wt: 348.4 g/mol
InChI Key: ZNHXTUPNQZCJQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl- is a chemical compound with the molecular formula C25H16O2 . It is not intended for human or veterinary use and is used for research purposes.


Synthesis Analysis

The synthesis of pyran derivatives, such as Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-, often involves multicomponent reaction (MCR) approaches . These approaches are favored due to their high efficiency, atom economy, short reaction times, low cost, and green reaction conditions . For instance, one-pot reactions of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions have been reported .

Scientific Research Applications

Synthetic Chemistry

Indeno[2,1-b]pyran derivatives are of interest in synthetic chemistry due to their broad spectrum of biological and pharmaceutical properties . They are used in the synthesis of a variety of compounds, including those with anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, and insecticidal properties .

Photoluminescence Properties

Indeno[2,1-b]pyran-3-ones, which bear different substituents at the pyran moiety, have been synthesized and their photophysical properties have been investigated . These compounds are found to be blue emitters in solution, and their solid-state fluorescence spectra reveal an important red shift of λmax due to intermolecular interactions in the lattice .

Organic Fluorophores

Indeno[2,1-b]pyran-3-ones are used in the development of organic fluorophores . These compounds have been found to exhibit significantly higher fluorescence quantum yields compared to other compounds, making them useful in various applications that require fluorescence.

Material Sciences

Oxygen-containing heteroaromatic compounds like indenopyrans have found many applications in material sciences . Their unique physico-chemical properties make them suitable for use in various applications, including the development of electroluminescent devices due to their fluorescent properties .

Sensor Development

Some amino-spiroindenopyran derivatives have been used as selective sensors for thallium(I) ions in human urine . This highlights the potential of indeno[2,1-b]pyran derivatives in the development of sensitive and selective chemical sensors.

properties

IUPAC Name

2,4-diphenylindeno[2,3-b]pyran-9-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16O2/c26-16-22-19-13-7-8-14-20(19)24-21(17-9-3-1-4-10-17)15-23(27-25(22)24)18-11-5-2-6-12-18/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHXTUPNQZCJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C3C4=CC=CC=C4C(=C3O2)C=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368404
Record name Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-

CAS RN

62225-27-8
Record name Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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